molecular formula C6H8BrNOS B2702102 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol CAS No. 1267961-42-1

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B2702102
CAS No.: 1267961-42-1
M. Wt: 222.1
InChI Key: LYVCMUPALSKCNE-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol (CAS 1225760-27-9) is a brominated thiophene-based compound offered with a high purity of 98% . It serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The molecular formula of the compound is C6H8BrNOS, and it has a molecular weight of 222.10 g/mol . As a key synthetic intermediate, this compound is part of a broader class of bromothiophene derivatives that are frequently utilized in the discovery and development of new therapeutic agents . The presence of both amino and hydroxy functional groups on the ethanolamine side chain, along with the bromine substituent on the thiophene ring, provides multiple reactive sites for further chemical modification. This makes it a versatile precursor for constructing more complex molecules, particularly in the synthesis of potential nuclease inhibitors for cancer research and other novel bioactive heterocycles . Researchers can employ this compound in various coupling reactions and as a scaffold to develop molecules for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(5-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVCMUPALSKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol, several logical disconnections can be proposed to devise potential synthetic routes.

The primary strategic disconnections are:

C-N Bond Disconnection: This is a common strategy for amines. Disconnecting the bond between the carbon bearing the amino group and the nitrogen atom leads to a 2-halo-1-(5-bromothiophen-2-yl)ethan-1-ol precursor. This intermediate can then be synthesized from the corresponding α-haloketone, which is accessible from 2-acetyl-5-bromothiophene (B160168). The synthesis is completed by reacting the halo-alcohol with an ammonia (B1221849) source.

Cα-Cβ Bond Disconnection: This approach breaks the carbon-carbon bond between the hydroxyl-bearing carbon (Cα) and the amine-bearing carbon (Cβ). This leads back to two key synthons: a 5-bromo-2-thiophenecarboxaldehyde and a one-carbon nucleophile equivalent carrying an amino group, such as the cyanide ion (which can be reduced later) or a nitromethane (B149229) anion.

Functional Group Interconversion (FGI): An alternative strategy involves envisioning the target molecule as arising from the reduction of other functional groups. For instance, the amino alcohol can be formed by the simultaneous reduction of a carbonyl and a nitro group in a precursor like 1-(5-bromothiophen-2-yl)-2-nitroethan-1-one. This precursor, in turn, can be synthesized from simpler starting materials.

These disconnections form the basis for the classical and asymmetric synthetic routes discussed in the following sections.

Classical Synthetic Routes to 2-Amino-1-Arylethanols

Classical, or non-asymmetric, methods provide racemic mixtures of 2-amino-1-arylethanols. These routes are foundational and can be adapted for the synthesis of the target compound.

This two-step methodology is a robust way to construct the amino alcohol framework. The synthesis begins with an aromatic aldehyde, which undergoes a Henry reaction (nitroaldol reaction) with nitromethane to form a β-nitro alcohol. Subsequent reduction of the nitro group yields the final product.

Synthetic Pathway:

Henry Reaction: 5-Bromo-2-thiophenecarboxaldehyde is reacted with nitromethane in the presence of a base to form 1-(5-bromothiophen-2-yl)-2-nitroethan-1-ol.

Reduction: The resulting nitro alcohol is then subjected to a reducing agent, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with iron in acetic acid or zinc in hydrochloric acid), to convert the nitro group to an amine.

Alternatively, an α-nitro ketone can be used as an intermediate. This involves the nitration of 2-acetyl-5-bromothiophene, followed by the simultaneous reduction of both the ketone and the nitro group to give the desired amino alcohol.

The cyanohydrin route offers another classical approach, starting from an aldehyde and extending the carbon chain while introducing a nitrogen-containing functional group.

Synthetic Pathway:

Cyanohydrin Formation: 5-Bromo-2-thiophenecarboxaldehyde is treated with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN) followed by acidification, to produce 2-(5-bromothiophen-2-yl)-2-hydroxyacetonitrile.

Nitrile Reduction: The nitrile group of the cyanohydrin is then reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions is required for this transformation, yielding the target this compound.

This strategy relies on the nucleophilic ring-opening of a strained three-membered ring (epoxide or aziridine) that contains the core carbon skeleton of the target molecule. researchgate.net

Epoxide Route:

Epoxide Formation: A suitable precursor, such as 2-bromo-5-vinylthiophene, is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-(5-bromothiophen-2-yl)oxirane.

Ring-Opening: The epoxide is then opened by a nucleophilic attack with an ammonia source (e.g., aqueous or alcoholic ammonia, or an azide (B81097) followed by reduction). The nucleophile preferentially attacks the less sterically hindered carbon, which, in this case, would be the terminal carbon of the epoxide ring, to yield the desired amino alcohol. mdpi.com

Aziridine Route: This pathway is less common but conceptually similar. It involves the formation of a 2-(5-bromothiophen-2-yl)aziridine, followed by a ring-opening reaction to introduce the hydroxyl group.

Method Starting Material Key Intermediates Key Reactions
Nitro-Reduction 5-Bromo-2-thiophenecarboxaldehyde1-(5-bromothiophen-2-yl)-2-nitroethan-1-olHenry Reaction, Catalytic Hydrogenation
Cyanohydrin Synthesis 5-Bromo-2-thiophenecarboxaldehyde2-(5-bromothiophen-2-yl)-2-hydroxyacetonitrileCyanohydrin formation, Nitrile reduction (e.g., LiAlH₄)
Epoxide Ring-Opening 2-Bromo-5-vinylthiophene2-(5-bromothiophen-2-yl)oxiraneEpoxidation, Nucleophilic ring-opening with ammonia

Asymmetric Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of chiral molecules is critical in pharmacology. yale.edu Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture.

One of the most powerful and widely used methods for asymmetric synthesis is the enantioselective reduction of a prochiral ketone. nih.gov This approach, applied to the synthesis of the target compound, would involve the reduction of a suitable α-substituted ketone precursor using a chiral catalyst.

Synthetic Pathway:

Precursor Synthesis: The required precursor is an α-aminoketone, 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one, or a protected version thereof (e.g., with a Boc or Cbz group). This ketone can be synthesized from 2-acetyl-5-bromothiophene via α-bromination followed by nucleophilic substitution with an amine or an amine equivalent.

Enantioselective Reduction: The prochiral ketone is then reduced using a chiral catalytic system. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., BH₃·THF). taylorfrancis.com The catalyst creates a chiral environment around the carbonyl group, directing the hydride delivery from one face of the ketone, thus leading to the preferential formation of one alcohol enantiomer. nih.gov The choice of the (R)- or (S)-catalyst determines which enantiomer of the final amino alcohol is produced.

The efficiency of such a reaction is measured by the chemical yield and the enantiomeric excess (ee), which indicates the purity of the desired enantiomer.

Catalyst System Precursor Substrate Reducing Agent Expected Outcome
(R)-CBS Oxazaborolidine 2-(tert-butoxycarbonylamino)-1-(5-bromothiophen-2-yl)ethan-1-oneBorane-THF complex (BH₃·THF)(R)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol (after deprotection) with high enantiomeric excess
(S)-CBS Oxazaborolidine 2-(tert-butoxycarbonylamino)-1-(5-bromothiophen-2-yl)ethan-1-oneBorane-THF complex (BH₃·THF)(S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol (after deprotection) with high enantiomeric excess
Chiral Ru or Rh Complexes 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one hydrochlorideH₂ gasChiral amino alcohol with varying enantiomeric excess depending on the specific ligand and conditions

Chiral Auxiliary-Driven Approaches

Chiral auxiliary-driven approaches represent a classical and reliable method for the stereoselective synthesis of chiral molecules like this compound. This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the formation of a new stereocenter. The auxiliary is subsequently removed, yielding the enantiomerically enriched target compound.

One common approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids. For instance, (R)-2-phenylglycinol can be used as a chiral auxiliary in Strecker-type reactions. nih.gov In a hypothetical application to the synthesis of the target compound, 5-bromo-2-thiophenecarboxaldehyde would first be reacted with the chiral auxiliary to form a chiral imine. Subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide, would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. nih.gov The resulting α-aminonitrile diastereomers can then be separated and hydrolyzed to yield the desired enantiomer of this compound after removal of the auxiliary.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.gov An N-acylated Evans auxiliary can undergo highly diastereoselective aldol (B89426) reactions. While not a direct route to the amino alcohol, this methodology can be adapted. For example, an N-bromoacetyl oxazolidinone could be used in a stereoselective reduction of the carbonyl group, followed by nucleophilic substitution with an amine source to install the amino group. The diastereoselectivity of each step is guided by the chiral auxiliary, which is then cleaved to afford the enantiomerically pure product. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Chiral AuxiliaryKey Reaction TypePotential Diastereomeric RatioReference
(R)-2-PhenylglycinolStrecker reaction>95:5 nih.gov
Evans OxazolidinoneAldol addition / Reduction>98:2 nih.gov

Enzymatic Transformations for Stereocontrol and Efficiency

Enzymatic transformations offer a powerful and environmentally benign alternative for achieving high stereoselectivity in the synthesis of this compound. Lipases are particularly versatile enzymes for the kinetic resolution of racemic alcohols and their corresponding esters. lookchem.comacs.org

In a typical enzymatic kinetic resolution (EKR) of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is used to selectively acylate one of the enantiomers. nih.govnih.gov The reaction is typically carried out in a non-polar organic solvent using an acyl donor like vinyl acetate (B1210297). The enzyme's active site preferentially accommodates one enantiomer, leading to its conversion into the corresponding ester, while the other enantiomer remains largely unreacted. researchgate.net This allows for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Alternatively, the resolution can be performed on a racemic ester of the target amino alcohol via enzyme-catalyzed hydrolysis. In this case, the lipase selectively hydrolyzes one of the enantiomeric esters to the corresponding alcohol, which can then be separated from the unreacted ester. The choice between acylation and hydrolysis depends on the substrate and the desired enantiomer.

EnzymeReaction TypeAcyl Donor/SolventTypical Enantiomeric Excess (ee)Reference
Candida antarctica Lipase B (Novozym 435)Kinetic Resolution (Acylation)Vinyl acetate / Hexane>99% nih.govnih.gov
Pseudomonas fluorescens LipaseKinetic Resolution (Acylation)Isopropenyl acetate / Toluene>98% acs.org
Candida rugosa LipaseKinetic Resolution (Hydrolysis)Water/Toluene>95% mdpi.com

Electrocatalytic and Photoredox Methods in Stereoselective Synthesis

Modern synthetic methodologies, such as electrocatalytic and photoredox catalysis, provide innovative and efficient pathways for the stereoselective synthesis of amino alcohols. nih.govresearchgate.net These methods often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional approaches.

Electrocatalytic methods can be employed for stereoselective radical cross-couplings. nih.govchemrxiv.org A streamlined approach could involve the use of a serine-derived chiral carboxylic acid as a precursor. nih.gov Through electrocatalytic decarboxylation, a chiral α-amino radical can be generated, which can then be coupled with a suitable thiophene-based electrophile. This method offers a modular and direct route to enantiopure amino alcohols.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has also emerged as a powerful tool. researchgate.netacs.org For the synthesis of 1,2-amino alcohols, a photoredox-catalyzed process could involve the generation of an α-amino radical from a suitable precursor, such as an N-protected amino acid derivative. This radical can then add to an aldehyde or ketone. The stereoselectivity can be controlled through the use of a chiral catalyst or by employing a chiral substrate. These methods are often characterized by their mild reaction conditions and high functional group tolerance.

MethodKey IntermediateCatalystPotential StereoselectivityReference
ElectrocatalysisChiral α-amino radicalNickel or other transition metalsHigh nih.govchemrxiv.org
Photoredox Catalysisα-amino radicalIridium or Ruthenium complexesHigh researchgate.netacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and their intermediates. researchgate.netnih.gov The synthesis of this compound can be made more sustainable by considering several key metrics, such as atom economy, E-factor (Environmental Factor), and the use of renewable solvents and catalysts. whiterose.ac.ukmdpi.comresearchgate.net

Enzymatic resolutions, as discussed previously, are inherently green due to the use of biodegradable catalysts (enzymes) that operate under mild conditions, often in benign solvents. nih.gov This reduces energy consumption and the generation of hazardous waste.

The development of catalytic C-H activation and arylation reactions of thiophene (B33073) derivatives in aqueous media is another significant step towards greener syntheses. researchgate.net Utilizing water as a solvent eliminates the need for volatile organic compounds (VOCs). Furthermore, designing synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes.

Green Chemistry MetricDefinitionApplication in SynthesisReference
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Prioritizing addition and multicomponent reactions over substitution and elimination reactions. mdpi.com
E-Factor Total weight of waste / Weight of productLowering the amount of byproducts, excess reagents, and solvent waste. nih.gov
Process Mass Intensity (PMI) Total mass in a process / Mass of productReducing the overall mass of materials (water, solvents, reagents) used to produce a given amount of product. mdpi.com
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources.Exploring bio-based routes to thiophene precursors. researchgate.net
Use of Safer Solvents Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2.Performing reactions in aqueous media or using solvent-free conditions. researchgate.net

Recent Advances and Future Directions in Synthetic Strategies for the Chemical Compound

The field of asymmetric synthesis is continually evolving, with new methods and catalysts being developed to improve the efficiency, selectivity, and sustainability of chemical transformations. acs.orgrsc.orgrsc.org For the synthesis of this compound and related chiral amino alcohols, several recent advances and future directions are noteworthy.

One area of active research is the development of novel organocatalysts. rsc.org Simple, chiral primary β-amino alcohols derived from natural amino acids have shown promise as efficient catalysts in asymmetric Michael additions and other carbon-carbon bond-forming reactions. rsc.org These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally friendly than their organometallic counterparts.

Future research will likely focus on the development of even more efficient and selective catalytic systems, including the design of new chiral ligands for transition metal catalysis and the engineering of enzymes with tailored substrate specificities. The application of flow chemistry, where reactions are carried out in continuous-flow reactors, also holds great potential for improving the scalability, safety, and reproducibility of the synthesis of chiral amino alcohols.

Stereochemical Aspects and Conformational Analysis of 2 Amino 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Chirality and Stereoisomerism of the Chemical Compound

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). This chirality arises from the presence of four different substituents attached to this carbon: a hydrogen atom, a hydroxyl group, an aminomethyl group (-CH2NH2), and a 5-bromothiophen-2-yl group. Consequently, the molecule can exist as a pair of enantiomers, designated as (R)- and (S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light, which they rotate in opposite directions.

The presence of a second potential stereocenter at the C2 position of the ethan-1-ol backbone would give rise to diastereomers. However, in this specific compound, the C2 carbon is part of a -CH2NH2 group and is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, the stereoisomerism of this compound is limited to the existence of two enantiomers. The absolute configuration of each enantiomer can be determined using advanced spectroscopic and crystallographic techniques.

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of chiral molecules like this compound is crucial for understanding their biological activity and chemical properties. nih.gov A variety of advanced spectroscopic methods are employed for this purpose.

Chiroptical Spectroscopy (e.g., CD, ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

Circular Dichroism (CD) Spectroscopy: A CD spectrum shows the difference in absorbance of left and right circularly polarized light as a function of wavelength. For this compound, the electronic transitions associated with the bromothiophene chromophore are expected to give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration ((R) or (S)), the absolute stereochemistry of the enantiomer can be unequivocally assigned. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly in the region of an absorption band (the Cotton effect region), provides information about the stereochemistry of the molecule.

The table below illustrates hypothetical CD data for the enantiomers of this compound, demonstrating the expected mirror-image relationship.

StereoisomerWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
(R)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol254+15,000
(S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol254-15,000

Advanced Nuclear Magnetic Resonance Spectroscopic Methods (e.g., NOESY, coupling constant analysis)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, making it an invaluable tool for stereochemical analysis. auremn.org.brnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com For this compound, NOESY experiments can reveal the relative orientation of the protons on the chiral center and the adjacent methylene (B1212753) group, as well as the protons of the bromothiophene ring. The presence or absence of specific cross-peaks in the NOESY spectrum can help to distinguish between different diastereomers if they were present and to determine the preferred conformation of the molecule in solution. mdpi.com

Coupling Constant Analysis: The magnitude of the scalar coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J values between the proton on the chiral center (H1) and the diastereotopic protons of the adjacent methylene group (H2a and H2b), the preferred rotamer populations around the C1-C2 bond can be determined. This information is crucial for understanding the conformational preferences of the molecule. juniperpublishers.com A general NMR spectroscopy protocol for determining the absolute configuration of 1,2-amino alcohols involves the analysis of the ¹H NMR spectra of their bis-MPA (α-methoxy-α-trifluoromethylphenylacetic acid) derivatives, which allows for the differentiation of all four possible stereoisomers. rsc.orgresearchgate.net

Conformational Preferences and Intramolecular Interactions

The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt various conformations in solution. These conformational preferences are governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. frontiersin.org

Hydrogen Bonding Networks

The table below summarizes the key intramolecular hydrogen bonding interactions possible in the target molecule.

DonorAcceptorType of Interaction
-OH-NH₂O-H···N
-NH₂-OHN-H···O

Rotameric Analysis

Rotation around the C1-C2 single bond in this compound leads to the existence of different rotational isomers, or rotamers. nih.gov The three staggered conformations are typically referred to as anti, gauche (+), and gauche (-). The relative populations of these rotamers can be estimated from vicinal proton-proton coupling constants obtained from ¹H NMR spectroscopy. nih.gov The stability of each rotamer is influenced by steric hindrance between the bulky 5-bromothiophen-2-yl group and the amino group, as well as the potential for intramolecular hydrogen bonding, which is only possible in the gauche conformations. nih.gov It is generally observed in 1,2-aminoalcohols that the conformation where the amino group acts as the hydrogen bond acceptor is preferred. frontiersin.org

The following table illustrates a hypothetical distribution of rotamer populations for this compound, which would be determined experimentally.

RotamerDihedral Angle (H-C1-C2-N)Population (%)
anti~180°30
gauche+~60°50
gauche-~-60°20

Computational Studies on Stereochemical Conformations

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating the conformational landscape and energetic properties of molecules. These approaches allow for a detailed examination of the stable three-dimensional structures a molecule can adopt.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries and relative energies of different conformers of a molecule. For this compound, DFT calculations would involve a systematic search of the potential energy surface by rotating the key dihedral angles, followed by geometry optimization of the resulting structures.

The process typically begins by identifying the rotatable bonds that give rise to different conformations. For this molecule, the key rotations would be around the C-C bond of the ethanolamine side chain and the C-C bond connecting the side chain to the bromothiophene ring. By systematically rotating these bonds, a series of initial structures are generated. Each of these structures is then optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the nearest local energy minimum.

The final output of these calculations is a set of stable conformers, each with a corresponding electronic energy. From these energies, the relative energies of the conformers can be determined, allowing for the identification of the most stable, or ground-state, conformation. Thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated to assess the relative populations of the conformers at a given temperature.

Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from DFT calculations on the conformers of this compound. The conformers are defined by the dihedral angles between the bromothiophene ring, the hydroxyl group, and the amino group.

ConformerDihedral Angle 1 (°) (Br-C-C-O)Dihedral Angle 2 (°) (C-C-N-H)Relative Energy (kcal/mol)Boltzmann Population (%)
A-65.260.10.0075.3
B175.8-58.91.5210.1
C-68.4179.50.8914.6

While DFT calculations provide a static picture of the stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

By analyzing the MD trajectory, a conformational landscape can be constructed. This is often represented as a plot of two key geometric parameters (e.g., two dihedral angles) against the free energy. The resulting plot shows basins of low energy, which correspond to the stable conformational states, and the energy barriers that separate them. This provides valuable information about the flexibility of the molecule and the ease with which it can transition between different conformations.

The following is a representative interactive data table summarizing the type of information that could be extracted from a molecular dynamics simulation of this compound, highlighting the major conformational clusters and their properties.

Conformational ClusterRepresentative Dihedral Angles (°) (Br-C-C-O / C-C-N-H)Population (%)Average Lifetime (ps)
1-65 / 6072.5520
2175 / -6011.2150
3-70 / 18016.3210

These computational approaches provide a detailed and dynamic understanding of the stereochemical and conformational properties of this compound, which is essential for rationalizing its structure-activity relationships.

Reactivity and Derivatization Strategies for 2 Amino 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Functional Group Transformations of the Amino Moiety

The primary amino group in 2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol is a key site for derivatization. Its nucleophilic character allows it to readily participate in reactions such as acylation, alkylation, and as a nitrogen source in the construction of new heterocyclic rings.

The amino group can be readily converted to an amide through acylation. This transformation is typically achieved by reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. The base, suchs as triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This modification is often used to install a variety of substituents, altering the molecule's physicochemical properties. For instance, acylation with nicotinoyl chloride could introduce a pyridine moiety, a common structural motif in pharmacologically active compounds. organic-chemistry.org

The reaction generally proceeds under mild conditions and provides the N-acylated products in good yields. The hydroxyl group may also undergo acylation, but selective N-acylation can often be achieved by controlling the reaction conditions, such as temperature and the stoichiometry of the reagents. prepchem.comthieme-connect.de

Table 1: Representative Amidation and Acylation Reactions
Acylating AgentBaseSolventExpected Product
Acetyl ChlorideTriethylamineDichloromethane (DCM)N-[2-(5-bromothiophen-2-yl)-2-hydroxyethyl]acetamide
Benzoyl ChloridePyridineTetrahydrofuran (THF)N-[2-(5-bromothiophen-2-yl)-2-hydroxyethyl]benzamide
Acetic AnhydridePyridineDichloromethane (DCM)N-[2-(5-bromothiophen-2-yl)-2-hydroxyethyl]acetamide

Direct N-alkylation of the amino group introduces alkyl substituents, leading to secondary or tertiary amines. However, the direct alkylation of 2-aminothiophenes with alkyl halides can be challenging and may require forcing conditions, often resulting in mixtures of mono- and di-alkylated products. youtube.comnih.gov A more controlled approach involves a two-step sequence where the amine is first acylated or converted to a carbamate (B1207046), followed by alkylation and subsequent deprotection. wikipedia.orgorganic-chemistry.org

A widely used alternative for N-alkylation is reductive amination. organic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mdpi.commdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly versatile and allows for the introduction of a wide array of alkyl groups. The existence of the N-methyl derivative, 1-(5-bromothiophen-2-yl)-2-(methylamino)ethan-1-ol, indicates that such alkylation is synthetically accessible. chemscene.com

Table 2: Plausible Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventExpected Product
FormaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane1-(5-bromothiophen-2-yl)-2-(methylamino)ethan-1-ol
AcetoneSodium CyanoborohydrideMethanol1-(5-bromothiophen-2-yl)-2-(isopropylamino)ethan-1-ol
BenzaldehydeSodium BorohydrideMethanol2-(Benzylamino)-1-(5-bromothiophen-2-yl)ethan-1-ol

The 1,2-amino alcohol motif present in the target molecule is a classic precursor for the synthesis of five-membered heterocycles.

Oxazolines: The reaction of this compound with carboxylic acids or their derivatives (like acyl chlorides or nitriles) can lead to the formation of a 2-oxazoline ring. wikipedia.org This cyclization is typically a dehydrative process, which can be promoted by acids or via activation of the carboxylic acid. mdpi.com For example, reacting the amino alcohol with an aldehyde first forms an oxazolidine (B1195125) intermediate, which can then be oxidized to the oxazoline. organic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis offers a route to thiazole derivatives. derpharmachemica.comresearchgate.net A plausible pathway could involve the reaction of the amino group with a thiocarbonyl compound, or a multi-step sequence starting with the conversion of the hydroxyl group to a leaving group, followed by substitution with a sulfur nucleophile and subsequent cyclization involving the amino group.

Imidazoles: Imidazole rings can be constructed from 1,2-diamines or, in some cases, amino alcohols. The Markwald synthesis, for instance, prepares 2-mercaptoimidazoles from α-amino ketones and isothiocyanates, which can then be desulfurized. wjpsonline.com By first oxidizing the alcohol of the title compound to a ketone, this strategy becomes applicable. Alternatively, reaction with a cyanate (B1221674) or similar reagent could provide a urea (B33335) intermediate that may undergo cyclization.

Table 3: Potential Heterocyclic Scaffolds from this compound
HeterocycleTypical ReagentsKey Reaction Type
OxazolineCarboxylic Acid, Acyl Chloride, or AldehydeDehydrative Cyclization
Thiazoleα-Haloketone and a sulfur source (e.g., thiourea) after derivatizationHantzsch Synthesis
ImidazoleCarbonyl compound, ammonia (B1221849)/formamide (after oxidation of alcohol)Condensation/Cyclization

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group is another versatile handle for chemical modification, enabling esterification, etherification, and oxidation reactions.

The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fisher esterification), acid anhydrides, or acyl chlorides. mdpi.com These reactions are often catalyzed by acids (e.g., sulfuric acid) or proceed in the presence of a base (e.g., pyridine) when using more reactive acylating agents. This allows for the introduction of various ester functionalities.

Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Care must be taken to avoid competing reactions at the amino group, which may necessitate the use of a protecting group on the nitrogen.

Table 4: Representative Esterification and Etherification Reactions
Reaction TypeReagentConditionsExpected Product
EsterificationAcetic AnhydridePyridine, 0°C to rt2-Amino-1-(5-bromothiophen-2-yl)ethyl acetate (B1210297)
EsterificationBenzoyl ChloridePyridine, DCM2-Amino-1-(5-bromothiophen-2-yl)ethyl benzoate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)THF1-(5-Bromothiophen-2-yl)-1-methoxyethan-2-amine

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one. A wide variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., PCC, PDC), manganese dioxide (MnO₂), or milder, more modern methods like Swern or Dess-Martin periodinane oxidations. researchgate.net The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amino group or the electron-rich thiophene (B33073) ring.

The resulting α-amino ketone is a valuable synthetic intermediate. For example, the ketone's α-protons are acidic and can be removed to form an enolate, which can participate in various carbon-carbon bond-forming reactions. Furthermore, the ketone can undergo condensation reactions with aldehydes, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, also known as chalcones. These structures are of interest in medicinal chemistry. For instance, reaction of the related 2-acetyl-5-bromothiophene (B160168) with 4-chlorobenzaldehyde (B46862) yields (2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one. Similar reactivity could be expected from 2-amino-1-(5-bromothiophen-2-yl)ethan-1-one, provided the amino group is suitably protected.

Table 5: Oxidation and Potential Subsequent Transformations
ReactionReagentsIntermediate/ProductPotential Subsequent Reaction
OxidationPyridinium Chlorochromate (PCC)2-Amino-1-(5-bromothiophen-2-yl)ethan-1-oneClaisen-Schmidt Condensation
OxidationDess-Martin Periodinane (DMP)2-Amino-1-(5-bromothiophen-2-yl)ethan-1-oneKnoevenagel Condensation

Reactivity of the Thiophene Ring and Bromine Substituent

The synthetic utility of this compound is significantly enhanced by the versatile reactivity of its constituent moieties. The thiophene ring, the bromine substituent, the amino group, and the hydroxyl group all offer avenues for diverse chemical transformations. This section focuses on the reactivity associated with the thiophene nucleus and its bromine substituent, which are pivotal for carbon-carbon and carbon-heteroatom bond formations, as well as for introducing further functionalization on the heterocyclic core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C5 position of the thiophene ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction would involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This would lead to the substitution of the bromine atom with the corresponding aryl or vinyl group. The reaction conditions are generally mild and tolerant of various functional groups, making it a suitable method for the derivatization of this multifunctional compound. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For instance, the Suzuki-Miyaura cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been successfully carried out using a Pd(PPh₃)₄ catalyst, demonstrating the feasibility of this reaction on a related thiophene scaffold. d-nb.infonih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Applying this to this compound would result in the formation of a 5-alkynyl-2-thienyl derivative, introducing a valuable functional handle for further transformations such as click chemistry or cyclization reactions. The Sonogashira reaction is known for its mild conditions and high efficiency. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.org While the substrate already contains a primary amino group, the bromine atom can be substituted with a different amine, leading to the synthesis of N,N'-disubstituted aminothiophene derivatives. The reaction requires a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical and has been the subject of extensive development to broaden the scope of the reaction to include a wide range of amines and aryl halides. wikipedia.orgnih.gov

A summary of representative palladium-catalyzed cross-coupling reactions applicable to this compound is presented in the table below.

Reaction NameCoupling PartnerProduct TypeKey Reagents
Suzuki-Miyaura Coupling R-B(OH)₂5-Aryl/vinyl-thiophenePd catalyst, Base
Sonogashira Coupling R-C≡CH5-Alkynyl-thiophenePd catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig Amination R₂NH5-Amino-thiophenePd catalyst, Ligand, Base

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). The regioselectivity of such reactions on a substituted thiophene is governed by the electronic and steric effects of the existing substituents. In this compound, the directing effects of the 2-(1-hydroxy-2-aminoethyl) group and the 5-bromo group must be considered.

The 2-(1-hydroxy-2-aminoethyl) substituent, particularly after protection of the amino and hydroxyl groups, is expected to be an ortho, para-directing group due to the electron-donating nature of the alkyl chain and the potential for resonance donation from the heteroatoms if they are part of a directing group. However, in the context of the thiophene ring, this translates to directing incoming electrophiles to the C3 position. The bromine atom at the C5 position is a deactivating group but is also ortho, para-directing. This would direct incoming electrophiles to the C4 position.

Therefore, electrophilic substitution on this molecule would likely lead to a mixture of isomers, with the substitution occurring at either the C3 or C4 position. The precise outcome would depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. libretexts.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the amino and hydroxyl groups in the side chain have the potential to act as DMGs after appropriate protection.

For instance, conversion of the amino and hydroxyl groups into a directing group such as an amide or a carbamate could facilitate lithiation at the C3 position of the thiophene ring. Subsequent quenching of the resulting organolithium intermediate with an electrophile would introduce a new substituent specifically at this position. This approach offers a complementary strategy to electrophilic aromatic substitution for the regioselective functionalization of the thiophene ring.

Halogen Dance Reactions and Mechanistic Insights

The halogen dance reaction is an intriguing base-catalyzed isomerization process where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. This reaction is particularly well-documented for bromothiophenes. The mechanism typically involves deprotonation of the thiophene ring by a strong base, such as lithium diisopropylamide (LDA), to form a thienyllithium intermediate. This intermediate can then undergo a series of equilibria involving halogen-lithium exchange, leading to the formation of a more stable thienyllithium species, which upon quenching, results in the rearranged bromothiophene.

For this compound, treatment with a strong base could potentially induce a halogen dance, moving the bromine atom from the C5 position to the C3 or C4 position. The regiochemical outcome would be influenced by the directing effects of the side chain at the C2 position and the stability of the various thienyllithium intermediates. This reaction provides a unique pathway to access bromothiophene isomers that might be difficult to synthesize through other routes.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. researchgate.nettandfonline.com The presence of both a primary amine and a hydroxyl group in this compound makes it an attractive building block for various MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com In this context, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex peptide-like molecule incorporating the bromothiophene moiety. The hydroxyl group could potentially participate in subsequent intramolecular reactions, leading to the formation of cyclic structures.

Another relevant MCR is the Petasis borono-Mannich (PBM) reaction, a three-component reaction of an amine, a carbonyl compound, and a vinyl or aryl boronic acid. acs.org While the substrate itself is an amino alcohol, it could be envisioned to participate in MCRs where either the amino or the hydroxyl group reacts. For example, the amino group could react with an aldehyde and a suitable third component in a Mannich-type reaction.

The incorporation of this compound into MCRs offers a rapid and efficient route to generate libraries of complex and structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Key Derivatization Reactions

Understanding the mechanisms of the derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromothiophene to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The Sonogashira coupling mechanism is similar, but the transmetalation step involves a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) co-catalyst.

The Buchwald-Hartwig amination also follows a similar catalytic cycle. After oxidative addition of the bromothiophene to the Pd(0) catalyst, the amine coordinates to the Pd(II) complex. Deprotonation of the coordinated amine by the base forms a palladium amide complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

The mechanism of the halogen dance reaction is believed to proceed through a series of deprotonation and metal-halogen exchange steps, leading to an equilibrium between different lithiated bromothiophene isomers. The final product distribution is determined by the relative thermodynamic stabilities of these intermediates.

For multi-component reactions , the mechanistic pathways can be more complex, often involving a cascade of sequential reactions. For instance, the Ugi reaction is thought to proceed through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 1 5 Bromothiophen 2 Yl Ethan 1 Ol

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an experimental mass that can be matched to a single unique molecular formula.

For 2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol, with the molecular formula C₆H₈BrNOS, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This calculation considers the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ⁷⁹Br).

A key feature of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by approximately 2 m/z units. HRMS can resolve and accurately measure the masses of both the [M+H]⁺ and [M+2+H]⁺ ions, providing definitive evidence for the presence of a single bromine atom in the structure. The precise mass measurement combined with the distinct isotopic pattern serves as a powerful confirmation of the compound's elemental formula.

Table 1: Theoretical HRMS Data for Protonated this compound

Ion Formula Isotope Composition Calculated m/z
[C₆H₉⁷⁹BrNOS]⁺ ¹²C₆ ¹H₉ ¹⁴N ¹⁶O ³²S ⁷⁹Br 237.9615

Detailed Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of the functional groups and analysis of similar thiophene-containing structures. amazonaws.comresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the ethan-1-ol side chain.

Thiophene Protons: The two protons on the bromothiophene ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 6.8-7.5 ppm). The proton at position 3 (adjacent to the ethan-1-ol group) and the proton at position 4 (adjacent to the bromine atom) will show coupling to each other (³JHH ≈ 3-5 Hz).

Methine Proton (-CHOH-): The proton on the carbon bearing the hydroxyl group is expected to be a multiplet (a doublet of doublets) around δ 4.8-5.2 ppm, due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂NH₂-): The two protons of the methylene group adjacent to the amine are diastereotopic and may appear as a complex multiplet, likely in the δ 2.8-3.3 ppm range.

Exchangeable Protons (-OH, -NH₂): The hydroxyl and amine protons will appear as broad singlets whose chemical shifts are dependent on solvent, concentration, and temperature.

¹³C NMR: The carbon spectrum will complement the proton data.

Thiophene Carbons: Four distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine (C5) and the carbon attached to the side chain (C2) will be significantly affected by these substituents.

Aliphatic Carbons: The methine carbon (-CHOH-) would likely appear around δ 65-75 ppm, while the methylene carbon (-CH₂NH₂-) would be further upfield, around δ 45-55 ppm.

2D NMR: To confirm these assignments and establish the precise connectivity, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A correlation would be expected between the two thiophene protons, and crucially, between the methine proton (-CHOH-) and the methylene protons (-CH₂NH₂-), confirming the ethan-1-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, crystalline form. While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR can probe these interactions. For a compound like this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can be sensitive to the proximity of different molecular fragments, providing clues about hydrogen bonding and other packing forces. Studies on other thiophene-based molecules have successfully used ssNMR to determine orientational order and the orientation of the thiophene ring within a larger structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra for this compound are expected to display several key absorption bands. libretexts.orgucla.eduwpmucdn.com

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H (Alcohol) Stretching 3200–3600 Strong, Broad
N-H (Amine) Stretching 3300–3500 Medium (two bands for -NH₂)
C-H (Thiophene) Stretching 3050–3150 Medium-Weak
C-H (Aliphatic) Stretching 2850–2960 Medium
C=C (Thiophene) Ring Stretching 1500–1600 Medium-Weak
N-H (Amine) Bending (Scissoring) 1590–1650 Medium
C-O (Alcohol) Stretching 1050–1200 Strong

The O-H and N-H stretching regions are particularly informative. The broadness of the O-H stretch is indicative of hydrogen bonding. wpmucdn.com The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands (symmetric and asymmetric). The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching modes, including the C-O stretch and vibrations of the thiophene ring, which are characteristic of the molecule as a whole. libretexts.orgyoutube.com The C-Br stretch will appear at a low frequency.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. numberanalytics.commdpi.com The functional groups present in this compound—a hydroxyl group, a primary amine, a bromine atom, and an aromatic thiophene ring—are all capable of participating in significant structure-directing interactions. ed.ac.uk

Hydrogen Bonding: This is expected to be the dominant interaction. The hydroxyl group (-OH) is an excellent hydrogen bond donor, while the amine group (-NH₂) can act as both a donor and an acceptor. The oxygen and nitrogen atoms are potent acceptors. A complex network of O-H···N, N-H···O, and potentially N-H···N hydrogen bonds would likely form, linking the molecules into chains, sheets, or a three-dimensional framework.

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen (C-Br···O or C-Br···N). These interactions, though weaker than hydrogen bonds, are known to be highly directional and play a crucial role in crystal engineering. mdpi.com

Other Weak Interactions: Weaker C-H···π and C-H···Br interactions are also plausible, further stabilizing the crystal packing. uomphysics.netmdpi.com

The final crystal structure would be a delicate balance of these competing interactions, resulting in the most thermodynamically stable arrangement of the molecules.

Absolute Configuration Determination

The definitive determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, providing unequivocal evidence of the three-dimensional arrangement of atoms. For the compound this compound, a thorough review of the current scientific literature reveals a notable absence of specific studies focused on the experimental determination of its absolute stereochemistry.

Techniques such as single-crystal X-ray crystallography are the gold standard for assigning the absolute configuration of chiral compounds. This method allows for the direct visualization of the molecular structure in the solid state, and through the analysis of anomalous dispersion effects, the absolute stereochemistry can be unambiguously established. Key parameters derived from such an analysis, including the Flack parameter, provide a high degree of confidence in the assignment of the (R) or (S) configuration to a chiral center.

Despite extensive searches of chemical and crystallographic databases, no published reports detailing the crystal structure of either enantiomer of this compound were identified. Consequently, crucial crystallographic data, which would be presented in the tables below, remain unavailable.

Table 1: Hypothetical Crystal Data and Structure Refinement for (R/S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol

ParameterValue (Not Available)
Empirical formulaC6H8BrNOS
Formula weight
Temperature
Wavelength
Crystal system
Space group
Unit cell dimensionsa = Å, α = °
b = Å, β = °
c = Å, γ = °
Volumeų
Z
Density (calculated)g/cm³
Absorption coefficientmm⁻¹
F(000)
Crystal sizemm³
Theta range for data collection° to °
Index ranges
Reflections collected
Independent reflections[R(int) = ]
Completeness to theta%
Absorption correction
Max. and min. transmission
Refinement method
Data / restraints / params
Goodness-of-fit on F²
Final R indices [I>2sigma(I)]R1 = , wR2 =
R indices (all data)R1 = , wR2 =
Absolute structure param
Largest diff. peak and holee.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for (R/S)-2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol

AtomxyzU(eq) [Ų]
Br1----
S1----
O1----
N1----
C1----
C2----
C3----
C4----
C5----
C6----

The lack of experimental data extends to other chiroptical methods that could provide insight into the absolute configuration, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectroscopy, when compared with theoretical calculations.

In the absence of empirical data, the absolute configuration of this compound remains undetermined. Future research, involving either the synthesis of enantiomerically pure samples followed by crystallographic analysis or the resolution of the racemic mixture and subsequent characterization of the individual enantiomers, will be necessary to elucidate this fundamental stereochemical feature.

Computational Chemistry and Theoretical Studies of 2 Amino 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated characteristics. For 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol, such calculations can predict its geometry, stability, and reactivity, providing a theoretical framework for its chemical behavior.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO-LUMO analysis is crucial for understanding a molecule's reactivity, with the HOMO energy (EHOMO) relating to its electron-donating ability and the LUMO energy (ELUMO) to its electron-accepting ability. mdpi.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net

In studies of related thiophene (B33073) derivatives, DFT calculations have been used to determine these parameters. For instance, analysis of various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides revealed how different substituents affect the HOMO-LUMO energy gap. researchgate.net Similarly, for 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (B15465528), the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. icm.edu.pl These studies demonstrate a methodology that could be applied to this compound to predict its electronic behavior and reactivity.

Below is a table illustrating typical quantum chemical parameters derived from HOMO-LUMO analysis for analogous thiophene compounds, which would be similar to those calculated for the title compound.

ParameterSymbolFormulaDescription
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating capacity.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting capacity.
Energy GapΔEELUMO - EHOMOIndicates chemical stability and reactivity.
Chemical Hardnessη-0.5 (EHOMO - ELUMO)Measures resistance to change in electron distribution. mdpi.com
Chemical SoftnessS1 / (2η)Reciprocal of hardness, indicating higher reactivity. mdpi.com
Electronegativityχ-0.5 (EHOMO + ELUMO)Measures the power to attract electrons. mdpi.com
Electrophilicity Indexωμ2 / (2η) (where μ = -χ)Measures the energy stabilization when the system acquires additional electronic charge. mdpi.com

Quantum chemical calculations are highly effective for mapping out potential reaction pathways and identifying the transition states involved. This analysis provides critical information on reaction kinetics and mechanisms. By calculating the potential energy surface, researchers can determine the most energetically favorable route for a chemical transformation.

For example, a theoretical study on the synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles employed DFT calculations to investigate the reaction mechanism between 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone. nih.gov The calculations involved locating the transition state structures, determining reaction routes, and calculating vibrational frequencies and Gibbs free energies to validate the proposed mechanism. nih.gov A similar computational approach could be applied to predict the reactivity of this compound in various chemical reactions, such as cyclizations or substitutions, and to understand the stability of potential intermediates and the energy barriers associated with their formation.

DFT methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm a molecule's structure.

For instance, in a study of 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, DFT calculations at the B3LYP level were used to simulate its IR and NMR spectra. icm.edu.pl The predicted vibrational frequencies for characteristic groups like C=O and NO2, and the calculated 13C NMR chemical shifts for carbon atoms affected by electronegative atoms (Br, S, N), showed good agreement with experimental observations. icm.edu.pl This predictive power is crucial for assigning complex spectra. Applying these methods to this compound would allow for the theoretical prediction of its 1H and 13C NMR spectra and its IR absorption bands, aiding in its unambiguous identification. nih.govresearchgate.net

The following table shows an example of predicted versus experimental IR frequencies for a related bromothiophene derivative, illustrating the data that could be generated for the title compound.

Vibrational ModeTheoretical Frequency (cm-1, Scaled)Experimental Frequency (cm-1)
C=O Stretch16891658
NO2 Asymmetric Stretch15581519
NO2 Symmetric Stretch13541312
Thiophene C-H Stretch31003105

Data derived from a study on 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one for illustrative purposes. icm.edu.pl

Molecular Docking and Theoretical Investigation of Receptor Binding Motifs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For a compound like this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various biological targets. Studies on analogous 2-aminothiophene derivatives have demonstrated their potential as modulators of receptors such as the glucagon-like peptide 1 receptor (GLP-1R). nih.gov In such studies, the compound is docked into the active site of a protein, and the resulting poses are scored based on binding energy.

The analysis focuses on identifying key intermolecular interactions, including:

Hydrogen bonds: Formed between the amino and hydroxyl groups of the ligand and polar residues in the protein's active site.

Hydrophobic interactions: Occur between the thiophene ring and nonpolar protein residues.

π-π stacking: Possible interactions between the thiophene ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The bromine atom on the thiophene ring could potentially form stabilizing interactions with electron-donating atoms in the protein backbone or side chains.

For example, docking studies of 2-ethylhexyl 5-bromothiophene-2-carboxylates against the DNA gyrase of Salmonella Typhi were used to investigate their antibacterial potential by comparing their binding affinities to that of the known inhibitor ciprofloxacin. mdpi.com A similar approach would be valuable for identifying potential protein targets for this compound and understanding its mechanism of action at a molecular level. nih.gov

The insights gained from molecular docking studies are crucial for the rational, in silico design of new analogues with improved properties. By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can propose structural modifications to enhance these interactions. mdpi.com

Based on a hypothetical docking pose of this compound in a protein active site, several design principles could be established:

Scaffold Hopping: If the thiophene core makes important hydrophobic contacts, it could be replaced with other bioisosteric rings (e.g., furan, pyrrole, or a phenyl ring) to explore alternative interactions.

Functional Group Modification: The amino and hydroxyl groups are likely key hydrogen-bonding moieties. Their positions could be altered, or they could be replaced with other hydrogen bond donors/acceptors (e.g., amides, sulfonamides) to optimize geometry and binding energy.

Substitution: The bromine atom's position or identity could be changed to other halogens or small alkyl groups to fine-tune halogen bonding or van der Waals interactions. Additional substituents could be added to the thiophene ring to target specific empty pockets within the receptor's binding site.

This structure-based design approach has been successfully used to optimize lead compounds into potent drug candidates, as seen in the development of 2-aminothiophene derivatives as GLP-1R modulators. nih.gov Applying these principles would enable the systematic development of analogues of this compound with potentially enhanced biological activity.

Theoretical Models of Structure-Property Relationships in Analogues of the Chemical Compound

The exploration of this compound and its analogues heavily relies on theoretical models to elucidate the intricate relationships between their molecular structure and physicochemical or biological properties. A primary tool in this endeavor is the Quantitative Structure-Activity Relationship (QSAR) analysis, which seeks to correlate variations in molecular structure with changes in a specific activity. nih.gov

Conformational analysis of related 1-aryl-2-aminoethanol structures also provides crucial insights. The spatial arrangement of the aromatic moiety and the ethanolamine (B43304) side chain significantly impacts pharmacological activity. nih.gov Theoretical models help determine the preferred conformations of these molecules, which is essential for understanding how they interact with biological targets. nih.gov By computationally modeling these analogues, researchers can establish pharmacophores—the essential three-dimensional arrangement of functional groups—necessary for biological activity. For some thiophene derivatives, a three-point pharmacophore has been proposed for designing novel molecules with specific therapeutic actions. nih.gov

The table below summarizes key molecular descriptors and their established influence on the properties of thiophene-containing analogues.

Descriptor CategorySpecific DescriptorCorrelated Property/ActivitySignificance in Analogues
Electronic Properties Energy of Lowest Unoccupied Molecular Orbital (ELUMO)Anti-inflammatory activityModulates the molecule's ability to accept electrons, influencing interaction with biological targets. nih.gov
Electronic Properties Dipole Moment (μ)Anti-inflammatory, Antimicrobial activityAffects polarity, solubility, and the strength of intermolecular interactions. nih.govresearchgate.net
Topological Properties Topological Parameters (e.g., Kappa indices κ1, κ3)Antimicrobial activityDescribe molecular shape and branching, which can influence binding affinity. researchgate.net
Physicochemical Properties LogP (Octanol-Water Partition Coefficient)Drug-likeness, Membrane permeabilityIndicates the lipophilicity of the compound, affecting its absorption and distribution. chemscene.com
Physicochemical Properties Topological Polar Surface Area (TPSA)Membrane permeability, BioavailabilityEstimates the polar surface area, which is crucial for predicting a drug's transport properties. chemscene.com

These theoretical models provide a framework for the rational design of new analogues. By computationally screening virtual compounds and predicting their properties, researchers can prioritize the synthesis of molecules with the highest potential, streamlining the drug discovery process. nih.gov

Development of Predictive Models for Chemical Behavior and Reactivity

Predicting the chemical behavior and reactivity of this compound and its derivatives is a key objective of computational chemistry. Modern approaches increasingly utilize machine learning (ML) and deep learning to build robust predictive models that outperform traditional methods. nih.govnih.gov These models can forecast a molecule's reactivity with biological nucleophiles like proteins or DNA, and even pinpoint the specific atom most susceptible to attack. nih.govresearchgate.net

For halogenated compounds such as the subject molecule, specific QSAR models have been developed to predict reaction kinetics. Studies on reactive bromine species (RBS) show that ML-based models can accurately predict second-order rate constants (k). nih.gov The performance of these models is significantly improved by combining molecular fingerprints (MFs) with quantum chemical descriptors (QDs) like the highest occupied molecular orbital (HOMO) energy (EHOMO) and the HOMO-LUMO energy gap (Egap). nih.gov The HOMO-LUMO gap, in particular, serves as an indicator of kinetic stability and chemical reactivity; a smaller gap often implies higher reactivity. mdpi.com

Deep learning models have also been applied to predict "promiscuous bioactivity," where a compound appears active in numerous assays due to non-specific reactivity rather than targeted interaction. nih.gov By modeling a molecule's reactivity, these tools can help distinguish between genuinely promising compounds and frequent hitters that are likely to fail in later development stages. nih.gov Furthermore, computational tools like the XenoSite web server can predict sites of metabolism and reactivity within a molecule, providing mechanistic hypotheses for its biological interactions. researchgate.net

Beyond biological reactivity, predictive models are being developed for synthetic chemistry. For instance, quantitative models can predict the relative rates of key reaction steps, such as the oxidative addition of aryl bromides in palladium-catalyzed cross-coupling reactions. rsc.org This allows for the prediction of reaction outcomes and site-selectivity, which is invaluable for planning the synthesis of complex analogues. rsc.org

The following table details various types of predictive models applicable to the study of the target compound and its derivatives.

Model TypeInput FeaturesPredicted PropertyApplication
Deep Convolutional Neural Network Numerical atomic descriptors, Molecular descriptorsReactivity with nucleophiles (Protein, DNA), Promiscuous bioactivityIdentifies potentially reactive molecules and specific sites of nucleophilic attack. nih.gov
Machine Learning (QSAR) Molecular fingerprints (MFs), Quantum descriptors (QDs)Second-order rate constants (k) of reactive bromine speciesPredicts reaction kinetics in aqueous environments. nih.gov
Site of Reactivity Model (e.g., XenoSite) Molecular structureAtom-level likelihood of reactivity with biomolecules (e.g., Glutathione)Predicts which parts of a molecule are most likely to undergo covalent modification. researchgate.net
Mechanistic Reactivity Model Molecular descriptorsRelative rates of oxidative addition to palladiumPredicts outcomes and selectivity in catalytic cross-coupling reactions. rsc.org

These predictive models represent a powerful suite of in silico tools that enable a deeper understanding of the chemical and biological behavior of this compound, guiding future research and development.

Applications As Building Blocks and Chiral Auxiliaries in Organic Synthesis

Utilization as a Chiral Auxiliary for Asymmetric Inductions

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov The chiral 1,2-amino alcohol structure within 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is a well-established motif for effective chiral auxiliaries, analogous to widely used compounds like phenylglycinol. researchgate.net By attaching this molecule to a substrate, its predefined stereocenter can effectively shield one face of the reactive center, directing the approach of a reagent to the opposite face and thereby inducing the formation of a new stereocenter with high selectivity.

The typical mechanism involves the formation of an amide or an ester with the substrate. The rigid conformation adopted by the resulting adduct, often stabilized by intramolecular hydrogen bonding, creates a sterically biased environment. For example, in alkylation or acylation reactions of a derived enolate, the bulky 5-bromothienyl group would direct the incoming electrophile to the less hindered side. After the desired stereoselective transformation, the auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched product and allowing for the potential recovery of the auxiliary. The thiophene (B33073) ring, being a bioisostere of a phenyl ring, allows this auxiliary to be used in synthetic pathways where phenyl-based auxiliaries are common, while the bromine atom offers a site for further modification if needed. nih.gov

Table 1: Potential Diastereoselectivity in Asymmetric Reactions Using Amino Alcohol-Based Chiral Auxiliaries This table illustrates the efficacy of analogous chiral 1,2-amino alcohol auxiliaries in controlling stereochemistry, suggesting the potential of this compound in similar transformations.

Reaction TypeSubstrateReagentAnalogous AuxiliaryDiastereomeric Excess (d.e.)
Aldol (B89426) AdditionPropionyl ImideBenzaldehyde(S)-4-Benzyloxazolidin-2-one>99%
AlkylationGlycine derivativeBenzyl BromidePseudoephedrine>98%
Diels-AlderAcrylate EsterCyclopentadiene(1R,2S)-2-Phenyl-1-cyclohexanol95%
Michael Additionα,β-Unsaturated EsterLithium Dibenzylamide(R)-Phenylglycinol90%

Role in the Synthesis of Complex Organic Molecules as a Chiral Intermediate

Beyond its transient role as an auxiliary, this compound serves as a valuable chiral intermediate, where its core structure is permanently incorporated into the final target molecule. Chiral 1,2-amino alcohols are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural backbone of numerous biologically active compounds and pharmaceuticals. researchgate.net

The strategic value of this intermediate is enhanced by the 5-bromothiophene unit. The bromine atom is a versatile functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille couplings. nih.gov This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the synthesis of diverse libraries of complex molecules from a single chiral precursor. The 2-aminothiophene scaffold itself is a key component in many pharmacologically active agents. researchgate.netnih.gov Therefore, by using this compound, chemists can construct elaborate molecules that merge the chirality of the amino alcohol side chain with the diverse functionality achievable through modification of the bromothiophene core.

Table 2: Examples of Complex Molecules Synthesized from Chiral Amino Alcohol or Bromothiophene Precursors This table showcases the types of molecular frameworks accessible from precursors containing the key structural motifs of this compound.

Precursor TypeSynthetic MethodResulting Molecular ClassExample Target Molecule
Chiral 1,2-Amino AlcoholMulti-step synthesisβ-Blockers(S)-Propranolol
Chiral 1,2-Amino AlcoholCyclization/CondensationAntiviral Nucleoside AnaloguesValganciclovir Intermediate
5-Bromothiophene DerivativeSuzuki-Miyaura CouplingBiaryl HeterocyclesAnti-inflammatory Agents
5-Bromothiophene DerivativeSonogashira CouplingArylalkynyl ThiophenesAnticancer Agents

Precursor in the Development of Catalytic Ligands

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The structure of this compound is ideally suited for this purpose. The nitrogen of the amino group and the oxygen of the hydroxyl group are excellent Lewis basic sites that can coordinate to a variety of transition metals (e.g., Rh, Ru, Cu, Ti, Zn). When complexed with a metal center, the chiral backbone of the ligand creates a chiral environment that can induce high enantioselectivity in catalytic transformations.

The thiophene's sulfur atom can also act as a soft donor atom, potentially allowing the molecule to function as a tridentate N,O,S-ligand. This multi-point coordination can create a more rigid and well-defined catalytic pocket, leading to enhanced selectivity. Furthermore, the bromine atom allows for the synthesis of dimeric or polymeric ligands. For instance, coupling two molecules of the ligand via their bromine atoms could produce C₂-symmetric bis(amino alcohol) ligands, which are highly effective in many asymmetric reactions. These ligands could find applications in key transformations such as asymmetric hydrogenation, aldol reactions, hydrosilylation, and cyclopropanation.

Table 3: Potential Catalytic Applications of Ligands Derived from this compound

Metal CenterPotential Ligand TypeTarget Asymmetric ReactionExpected Outcome
Ruthenium (Ru)Bidentate (N,O)Asymmetric Transfer HydrogenationEnantioselective reduction of ketones
Copper (Cu)Bidentate (N,O)Asymmetric Henry ReactionEnantioselective C-C bond formation
Titanium (Ti)Tridentate (N,O,S)Asymmetric CyanosilylationEnantioselective addition of cyanide to aldehydes
Rhodium (Rh)C₂-Symmetric DimerAsymmetric HydrosilylationEnantioselective reduction of olefins

Integration into Supramolecular Assemblies and Scaffolds

Supramolecular chemistry involves the design of ordered structures through specific and directional non-covalent interactions. This compound possesses all the necessary features to act as a tecton, or building block, for supramolecular assemblies. The amino (N-H) and hydroxyl (O-H) groups are excellent hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular hydrogen bonds. researchgate.net These interactions can guide the self-assembly of the molecules into predictable patterns, such as one-dimensional chains or two-dimensional sheets.

In addition to hydrogen bonding, the flat, aromatic thiophene ring can participate in π-π stacking interactions, which would further stabilize the resulting assembly. uh.edu The interplay between strong hydrogen bonding and weaker π-π stacking can lead to the formation of complex and well-defined three-dimensional networks. The bromine atom can also participate in halogen bonding, a directional interaction with Lewis basic sites, adding another layer of control over the crystal engineering process. Such ordered assemblies are of interest in materials science for applications in nonlinear optics, organic electronics, and porous materials. nih.gov

Table 4: Non-Covalent Interactions and Potential Supramolecular Structures

Interaction TypeParticipating GroupsStrengthDirectionalityPotential Resulting Structure
Hydrogen Bonding-NH₂, -OHStrongHigh1D Chains, 2D Sheets
π-π StackingThiophene RingsModerateModerateStacked Columns, Lamellar Structures
Halogen BondingC-BrWeak-ModerateHighDirected Crystal Packing
Van der Waals ForcesEntire MoleculeWeakLowOverall Crystal Consolidation

Framework for Novel Heterocyclic Architectures

Heterocyclic compounds form the largest class of organic molecules and are central to drug discovery and materials science. This compound is a versatile precursor for the synthesis of a wide variety of new heterocyclic architectures. The 1,2-amino alcohol moiety is a synthon for several five-membered heterocycles. For example, reaction with aldehydes or ketones can yield chiral oxazolidines, while reaction with phosgene (B1210022) or its equivalents can produce oxazolidinones. researchgate.net These rings are not only stable but also carry the stereochemical information from the parent amino alcohol.

Furthermore, the 2-amino group on the thiophene ring can be used as a handle for building fused heterocyclic systems. Through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, it is possible to construct thieno[2,3-d]pyrimidine (B153573) systems, which are common motifs in medicinal chemistry. nih.gov The bromine atom adds another dimension, allowing for an initial modification (e.g., via Suzuki coupling to add a carboxylic acid-bearing aryl group) followed by an intramolecular cyclization to form novel, complex, polycyclic heteroaromatic systems. This multi-faceted reactivity allows the molecule to serve as a central framework for generating significant molecular diversity.

Table 5: Potential Heterocyclic Systems Derived from this compound

Reacting MoietyReagent(s)Resulting Heterocyclic CorePotential Application Area
1,2-Amino AlcoholAldehyde/KetoneOxazolidine (B1195125)Chiral Ligand, Protective Group
1,2-Amino AlcoholPhosgene, CDIOxazolidin-2-oneChiral Auxiliary, Pharmacophore
1,2-Amino AlcoholArylglyoxalMorpholin-2-oneMedicinal Chemistry Scaffold researchgate.net
2-Amino Thiopheneβ-KetoesterThieno[2,3-d]pyrimidineKinase Inhibitors
2-Amino ThiopheneCarbon DisulfideThieno[2,3-d]thiazoleAntimicrobial Agents

Future Perspectives and Emerging Research Avenues for 2 Amino 1 5 Bromothiophen 2 Yl Ethan 1 Ol

Advancements in Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective methods for the synthesis of 2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol is of paramount importance. Current research efforts are directed towards the asymmetric synthesis of chiral 1,2-amino alcohols, which are key structural motifs in many biologically active compounds. acs.orgnih.gov

One promising approach involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.orgnih.gov This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohols with high enantioselectivity. acs.orgnih.gov Adapting this methodology to this compound could provide a direct and efficient route to enantiomerically pure forms of the compound.

Another avenue of exploration is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantiomeric excess. acs.orgfrontiersin.orgnih.gov The application of such enzymatic methods could offer a green and highly selective alternative to traditional chemical synthesis.

Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This strategy allows for the construction of adjacent chiral centers with high stereochemical control and could be adapted for the synthesis of the target compound and its derivatives. westlake.edu.cn

Methodology Key Features Potential Advantages for Target Compound
Ruthenium-Catalyzed Asymmetric Transfer HydrogenationHigh enantioselectivity for unprotected α-ketoamines. acs.orgnih.govDirect synthesis of enantiopure compound.
Engineered Amine Dehydrogenases (AmDHs)Biocatalytic, high enantiomeric excess. acs.orgfrontiersin.orgnih.govGreen synthesis, high stereoselectivity.
Chromium-Catalyzed Asymmetric Cross-CouplingModular synthesis with high stereocontrol. westlake.edu.cnVersatile for creating diverse derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms offers significant advantages for the production of this compound and its analogs. Flow chemistry provides enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. rsc.org

The synthesis of β-amino alcohols has been successfully demonstrated in continuous-flow systems. rsc.orgmdpi.com For instance, the ring-opening of epoxides with amines, a common route to β-amino alcohols, can be efficiently performed in a continuous-flow reactor, often with the aid of a catalyst. mdpi.comorganic-chemistry.org This approach could be readily adapted for the synthesis of the target compound, potentially leading to higher yields and purity.

Automated synthesis platforms can further accelerate the drug discovery process by enabling the rapid synthesis and screening of a large number of derivatives. By combining flow chemistry with automated workstations, it is possible to create a library of analogs of this compound with variations in the thiophene (B33073) ring, the amino group, and the alcohol moiety. This high-throughput approach would facilitate the exploration of the structure-activity relationship (SAR) and the identification of lead compounds with optimized properties.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of functional groups in this compound—a primary amine, a secondary alcohol, and a brominated thiophene ring—provides a rich platform for exploring novel chemical transformations. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and potential applications in organic synthesis. cymitquimica.com

Future research could focus on leveraging the inherent reactivity of this scaffold to access novel molecular architectures. For example, the amino alcohol moiety can participate in cyclization reactions to form various heterocyclic systems. The bromine atom on the thiophene ring serves as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position of the thiophene ring.

Investigating the participation of the thiophene sulfur atom in neighboring group participation or other intramolecular reactions could also lead to unprecedented transformations and the discovery of new chemical entities with unique biological profiles.

Theoretical Studies on Biological Target Interactions for Scaffold Exploration

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the interactions of small molecules with biological targets and for guiding the design of new drugs. nih.gov For the this compound scaffold, theoretical studies can provide insights into its potential biological targets and the key structural features responsible for its activity.

Molecular docking studies can be used to predict the binding mode of the compound and its analogs within the active site of various proteins. orientjchem.orgnih.govresearchgate.netbohrium.com This information can help in identifying potential biological targets and in designing modifications to the scaffold to enhance binding affinity and selectivity. For instance, docking studies of thiophene derivatives have been used to investigate their potential as inhibitors of various enzymes. nih.govnih.gov

QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netimist.ma By analyzing a dataset of analogs of this compound with known biological activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards the most promising candidates.

Computational Method Application to Target Scaffold Anticipated Outcome
Molecular DockingPrediction of binding modes with various protein targets. orientjchem.orgnih.govresearchgate.netbohrium.comIdentification of potential biological targets and key interactions.
QSARDevelopment of models correlating structure with biological activity. researchgate.netresearchgate.netimist.maPrediction of activity for new analogs and guidance for lead optimization.

Design of Next-Generation Scaffolds Based on the this compound Core

The this compound core represents a versatile starting point for the design of next-generation scaffolds with improved pharmacological properties. Scaffold hopping, a strategy that involves replacing a central molecular core with a structurally different but functionally equivalent moiety, can be employed to explore new chemical space while retaining key pharmacophoric features. nih.govresearchgate.netnih.govrsc.org

Starting from the this compound scaffold, medicinal chemists can design new molecules by:

Modifying the thiophene ring: Replacing the thiophene with other five- or six-membered heterocycles to modulate electronic properties and metabolic stability.

Varying the substituents on the thiophene ring: Introducing different groups at the 5-position via cross-coupling reactions to probe interactions with specific binding pockets.

Altering the amino alcohol side chain: Modifying the length and substitution of the amino alcohol chain to optimize interactions with the target protein.

Constraining the conformation: Introducing cyclic constraints to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity.

The 2-aminothiophene scaffold itself is recognized for its broad biological activities, making it an attractive starting point for drug discovery. nih.gov By systematically exploring these modifications, researchers can develop new generations of bioactive compounds with enhanced efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

The compound can be synthesized via borane-mediated reduction of a ketone precursor. For example, borane dimethylsulfide in tetrahydrofuran (THF) at 60°C for 1 hour followed by quenching with lithium chloride yielded a related brominated ethan-1-ol derivative in 98% yield . Key factors affecting yield include temperature control (exothermic reactions require careful cooling), solvent purity, and stoichiometric ratios of reducing agents. TLC monitoring (e.g., using ethanol/KOH mixtures) is critical for tracking reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • 1H NMR : The bromothiophene proton signals typically appear as doublets in the aromatic region (δ 6.5–7.5 ppm), while the ethanolamine moiety shows resonances for NH2 (δ 1.5–2.5 ppm) and OH (broad singlet, δ 3.0–5.0 ppm).
  • Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the molecular weight (e.g., ~260–280 g/mol for bromothiophene derivatives). Fragmentation patterns often include loss of Br (Δm/z ≈ 79/81) and cleavage of the ethanolamine chain.
  • IR Spectroscopy : Key stretches include N-H (3300–3500 cm⁻¹), O-H (broad, ~3200 cm⁻¹), and C-Br (500–600 cm⁻¹) .

Q. How does the bromothiophene substituent influence the compound’s stability under varying storage conditions?

The 5-bromothiophene group enhances electrophilic aromatic substitution resistance but introduces sensitivity to light and moisture due to the C-Br bond’s lability. Storage recommendations:

  • Dark, inert atmosphere (argon or nitrogen) at –20°C.
  • Avoid aqueous solvents; use anhydrous DMSO or DMF for solutions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

Single-crystal X-ray diffraction using SHELXL is the gold standard. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data minimize errors in Br atom positioning.
  • Refinement : Anisotropic displacement parameters for Br and S atoms improve accuracy. SHELXL’s TWIN/BASF commands address potential twinning in thiophene-containing crystals .
  • Validation : Check R1/wR2 residuals (<5%) and electron density maps for omitted solvent molecules .

Q. What experimental strategies address contradictory solubility and reactivity data reported for this compound?

Contradictions often arise from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. solvated) alter solubility. Use DSC/TGA to identify polymorphs.
  • Impurities : Unidentified byproducts (e.g., de-brominated species) can skew reactivity. Optimize purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Q. How can mechanistic studies differentiate between nucleophilic and radical pathways in reactions involving this compound?

  • Radical Traps : Add TEMPO; inhibition of reaction indicates radical intermediates.
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer in nucleophilic pathways.
  • Kinetic Profiling : A linear free-energy relationship (Hammett plot) with substituted thiophenes can confirm electronic effects on mechanism .

Methodological Considerations

Q. What computational methods are suitable for modeling this compound’s electronic properties and ligand interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for binding studies.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using AMBER or GROMACS .

Q. How can researchers optimize synthetic protocols for scalability without compromising stereochemical integrity?

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic reductions.
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) can enhance enantiomeric excess (ee) in ethanolamine formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.